

Application Notes and Protocols for L82-G17 in Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L82-G17 is a potent and selective small molecule inhibitor of human DNA ligase I (LigI).[1][2] As a crucial enzyme in DNA replication and repair, LigI is responsible for sealing Okazaki fragments during lagging strand synthesis and finalizing several DNA repair pathways. **L82-G17** acts as an uncompetitive inhibitor, specifically targeting the third step of the ligation process—phosphodiester bond formation.[1] This targeted inhibition leads to an accumulation of single-strand breaks in the DNA, subsequently inducing a DNA damage response, cell cycle arrest, and a reduction in cell proliferation, making **L82-G17** a valuable tool for cancer research and drug development.[1][3]

These application notes provide detailed protocols for utilizing **L82-G17** in various cell culture experiments to probe its effects on cell viability, apoptosis, and cell cycle progression.

Data Presentation In Vitro Efficacy of L82-G17



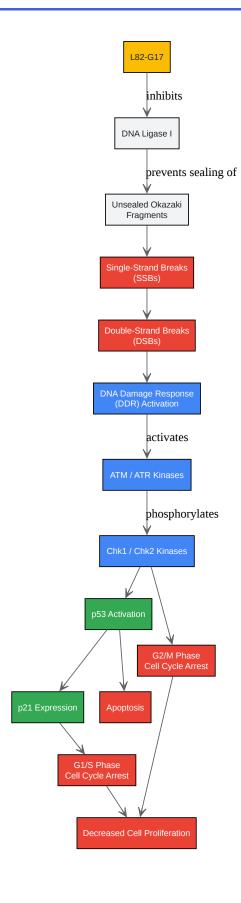
Cell Line	Assay Type	Concentrati on (µM)	Incubation Time	Observed Effect	Reference
HeLa	MTT Assay	20	72 hours	~70% reduction in cell proliferation	[1]
HCT116	CyQUANT Assay	Not specified	5 days	Increased sensitivity in cells lacking nuclear LigIIIα	[1]
DU145 (Prostate Cancer)	Cell Viability Assay	Various	Not specified	Synergistic effects with Olaparib	

Note: Further dose-response and time-course studies are recommended for specific cell lines of interest to determine optimal experimental conditions.

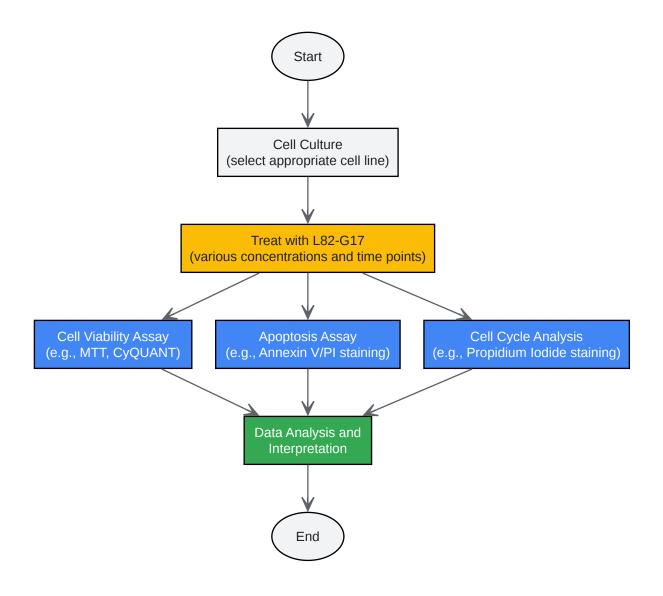
Signaling Pathways and Experimental Workflows

The inhibition of DNA Ligase I by **L82-G17** disrupts the normal process of DNA replication, leading to an accumulation of unsealed Okazaki fragments. This creates replication stress and single-strand breaks (SSBs), which can be converted to double-strand breaks (DSBs). These DNA lesions trigger the DNA Damage Response (DDR) pathway.









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References

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- 2. Identification of a novel human DNA ligase I inhibitor that promotes cellular apoptosis in DLD-1 cells: an in silico and in vitro mechanistic study RSC Advances (RSC Publishing)







[pubs.rsc.org]

- 3. Rational Design of Human DNA Ligase Inhibitors that Target Cellular DNA Replication and Repair PMC [pmc.ncbi.nlm.nih.gov]
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